1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea
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Overview
Description
1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a phenyl group, and a phenoxyethyl moiety
Preparation Methods
The synthesis of 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the pyrrolidinone intermediate.
Introduction of the Phenoxyethyl Moiety: The final step involves the attachment of the phenoxyethyl group via a nucleophilic substitution reaction, using a phenoxyethyl halide as the reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and catalysts.
Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding, which could lead to the development of new therapeutic agents.
Medicine: Research has focused on its potential as a drug candidate for treating various diseases, owing to its unique structural features and biological activities.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea can be compared with other similar compounds, such as:
2-[[2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-N-(2-phenoxyethyl)benzamide: This compound shares structural similarities but differs in its sulfonylamino group, which imparts distinct chemical and biological properties.
2-methyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18-7-4-13-22(18)16-10-8-15(9-11-16)21-19(24)20-12-14-25-17-5-2-1-3-6-17/h1-3,5-6,8-11H,4,7,12-14H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCGMRVELIYONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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